molecular formula C21H23ClN2O B12916441 1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol CAS No. 925217-94-3

1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol

Cat. No.: B12916441
CAS No.: 925217-94-3
M. Wt: 354.9 g/mol
InChI Key: SJDLUAQSQRBWLX-UHFFFAOYSA-N
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Description

1-((1H-Indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two privileged pharmacophores: an indole ring system and a substituted piperidine. The indole nucleus is a ubiquitous component in biologically active compounds, known for its diverse interactions with biological targets. Indole derivatives have been extensively researched and demonstrate a broad spectrum of potential pharmacological activities, including antiviral, anti-inflammatory, anticancer, and anticholinesterase properties . The molecular framework of this compound, which links the indole and piperidine moieties, is similar to structures investigated as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets for neurological conditions . Furthermore, the 4-chlorobenzyl group attached to the piperidine ring is a common feature in compounds designed to modulate G protein-coupled receptors (GPCRs) and other enzymatic targets, suggesting potential research applications in metabolic diseases and oncology . The specific substitution pattern on the piperidine ring, featuring a hydroxyl group at the 4-position, can influence the molecule's polarity, hydrogen-bonding capacity, and overall interaction with target proteins. This makes this compound a versatile and valuable chemical probe for researchers building structure-activity relationships (SAR) in hit-to-lead optimization campaigns. It is supplied for research use only, strictly for application in laboratory settings.

Properties

CAS No.

925217-94-3

Molecular Formula

C21H23ClN2O

Molecular Weight

354.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]-1-(1H-indol-3-ylmethyl)piperidin-4-ol

InChI

InChI=1S/C21H23ClN2O/c22-18-7-5-16(6-8-18)13-21(25)9-11-24(12-10-21)15-17-14-23-20-4-2-1-3-19(17)20/h1-8,14,23,25H,9-13,15H2

InChI Key

SJDLUAQSQRBWLX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CC2=CC=C(C=C2)Cl)O)CC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthesis of 4-(4-chlorophenyl)piperidin-4-ol Intermediate

This intermediate is a crucial building block for the target compound. Its preparation is well-documented and involves:

  • Hydrogenation deprotection of 1-benzyl-4-(4-chlorophenyl)-4-piperidinol:

    • Mix 1-benzyl-4-(4-chlorophenyl)-4-piperidinol with water and palladium on activated charcoal catalyst.
    • Subject the mixture to hydrogen gas at 0.1 MPa pressure and 25°C for 24 hours.
    • Filter and wash the catalyst, then extract the product using sodium hydroxide and dichloromethane.
    • Concentrate the organic phase and reflux with toluene at 115°C for 1.5 hours.
    • Cool and crystallize to obtain 4-(4-chlorophenyl)piperidin-4-ol with 90% yield and 99% purity.
Step Reagents/Conditions Outcome
1 1-benzyl-4-(4-chlorophenyl)-4-piperidinol, Pd/C, H2 (0.1 MPa), 25°C, 24h Hydrogenolysis of benzyl group
2 Filtration, washing with ethyl acetate Removal of catalyst
3 NaOH (10%), dichloromethane extraction Phase separation and purification
4 Concentration, reflux in toluene (115°C, 1.5h) Crystallization of product

Introduction of the Indol-3-ylmethyl Group at Piperidine Nitrogen

  • N-alkylation of piperidin-4-ol derivatives with indole-3-methyl halides or aldehydes:

    • The piperidin-4-ol intermediate is reacted with 1H-indole-3-carboxaldehyde or its derivatives under reductive amination conditions.
    • Sodium borohydride or other mild reducing agents are used to reduce the imine intermediate formed between the piperidine nitrogen and the indole-3-carboxaldehyde.
    • This step selectively installs the indol-3-ylmethyl group at the nitrogen atom of the piperidine ring.
Step Reagents/Conditions Outcome
1 4-(4-chlorophenyl)piperidin-4-ol, 1H-indole-3-carboxaldehyde Formation of imine intermediate
2 NaBH4 or similar reducing agent Reductive amination to N-indol-3-ylmethyl piperidin-4-ol

Attachment of the 4-chlorobenzyl Group at Piperidine 4-Position

  • The 4-position of the piperidine ring already bears the hydroxyl and 4-chlorophenyl substituent; however, for the target compound, the 4-chlorobenzyl group is introduced via:

    • Nucleophilic substitution or alkylation of the piperidin-4-ol intermediate with 4-chlorobenzyl halides (e.g., 4-chlorobenzyl chloride or bromide).
    • This reaction is typically performed under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like DMF or DMSO.
    • The reaction proceeds with high regioselectivity, preserving the hydroxyl group at the 4-position.
Step Reagents/Conditions Outcome
1 4-(4-chlorophenyl)piperidin-4-ol, 4-chlorobenzyl chloride, base (K2CO3) Alkylation at piperidine nitrogen or 4-position
2 Solvent: DMF or DMSO, temperature 50-80°C Formation of 4-(4-chlorobenzyl)piperidin-4-ol derivative

Alternative Synthetic Routes and Optimization

  • Grignard Reaction Approach:

    • 4-chlorophenylmagnesium bromide can be reacted with N-protected piperidin-4-one derivatives to form the 4-(4-chlorophenyl)piperidin-4-ol core.
    • Subsequent deprotection and N-alkylation with indol-3-ylmethyl halides complete the synthesis.
  • Transfer Hydrogenation:

    • Transfer hydrogenation methods using palladium on charcoal with formaldehyde as a hydrogen source can be employed to reduce intermediates under mild conditions, improving scalability and safety.
  • Chiral Synthesis:

    • For enantiomerically pure compounds, chiral auxiliaries or chiral reagents such as (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methylester can be used in N-alkylation steps to control stereochemistry.

Summary Table of Key Preparation Steps

Step No. Intermediate/Starting Material Reaction Type Reagents/Conditions Yield (%) Notes
1 1-benzyl-4-(4-chlorophenyl)-4-piperidinol Hydrogenolysis Pd/C, H2 (0.1 MPa), 25°C, 24h 90 Deprotection of benzyl group
2 4-(4-chlorophenyl)piperidin-4-ol Reductive amination 1H-indole-3-carboxaldehyde, NaBH4 80-85 N-alkylation with indol-3-ylmethyl
3 N-(indol-3-ylmethyl)-4-(4-chlorophenyl)piperidin-4-ol Alkylation 4-chlorobenzyl chloride, K2CO3, DMF, 50-80°C 75-80 Introduction of 4-chlorobenzyl group

Research Findings and Analytical Validation

  • Spectroscopic Characterization:

    • NMR (1H and 13C): Confirms the presence of indole protons (δ 7.0–7.5 ppm), piperidine ring protons, and aromatic chlorobenzyl signals.
    • Mass Spectrometry: Molecular ion peak consistent with molecular weight (~355 g/mol).
    • X-ray Crystallography: Confirms stereochemistry and conformation of the piperidine ring and substituents.
  • Purity and Yield Optimization:

    • Strict temperature control during Grignard and reductive amination steps improves yield and reduces side products.
    • Use of inert atmosphere (nitrogen or argon) prevents oxidation of sensitive intermediates.
    • Purification by recrystallization or column chromatography ensures >99% purity.

Chemical Reactions Analysis

Types of Reactions: 1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the indole ring.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehydroxylated or modified indole derivatives.

    Substitution: Formation of substituted chlorobenzyl derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of indole compounds, including 1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol, exhibit significant antidepressant effects. A study demonstrated that this compound acts as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the brain, which is crucial for mood regulation .

Antipsychotic Properties

The compound has shown promise in treating various psychiatric disorders. Its structural similarity to known antipsychotic agents suggests potential efficacy in managing symptoms of schizophrenia and bipolar disorder. Preclinical trials have indicated that it may modulate dopamine receptors, leading to reduced psychotic symptoms .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound against neurodegenerative diseases such as Alzheimer's and Parkinson's. It appears to inhibit neuronal apoptosis and promote cell survival pathways, making it a candidate for further research in neuroprotection .

Activity Mechanism Reference
AntidepressantSSRI-like activity
AntipsychoticDopamine receptor modulation
NeuroprotectiveInhibition of apoptosis

Case Study 1: Antidepressant Efficacy

A double-blind study involving patients with major depressive disorder assessed the efficacy of this compound compared to placebo. Results showed a significant reduction in depression scores after eight weeks of treatment, indicating its potential as a new therapeutic agent for depression .

Case Study 2: Schizophrenia Management

In a clinical trial with schizophrenia patients, the compound was administered alongside standard antipsychotic treatment. The trial reported improved outcomes in symptom reduction and patient compliance, suggesting that it could enhance the effectiveness of existing therapies .

Mechanism of Action

The mechanism of action of 1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, while the piperidine ring can modulate the compound’s binding affinity. The chlorobenzyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Structural Modifications and Receptor Selectivity

The piperidin-4-ol scaffold is a common framework in neuroactive compounds. Key structural variations among analogs include:

  • Halogen Substitutions :
    • L-741,626 (4-chlorophenyl) vs. Compound 9 (4-bromophenyl): Replacing chlorine with bromine on the phenyl ring (as seen in 4-(4-bromophenyl)-1-((4-(2-fluoroethoxy)-1H-indol-3-yl)methyl)piperidin-4-ol) may alter potency or pharmacokinetics due to differences in electronegativity and steric effects. The fluoroethoxy group on the indole in Compound 9 further diversifies its binding profile .
    • Semap : Features a bis(4-fluorophenyl)butyl group and a 4-chloro-3-(trifluoromethyl)phenyl substituent. The bulkier hydrophobic groups likely enhance CNS penetration and receptor affinity, contributing to its use as an antipsychotic .
  • This highlights the critical role of the indole moiety in D2R antagonism . 4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine: Incorporation of a pyrrolopyrimidine group shifts activity away from neuroreceptors, suggesting applications in oncology or kinase inhibition .

Key Research Findings

  • Receptor Specificity : L-741,626’s selectivity for D2R over D3R (unlike SB-277,011A) underscores the importance of the 4-chlorophenyl group in avoiding off-target effects .
  • Cardiovascular Effects : Both L-741,626 and SB-277,011A exacerbate cocaine-induced hypertension, suggesting shared pathways in sympathetic nervous system activation .
  • Therapeutic Potential: Structural analogs with bulkier substituents (e.g., Semap, antitumor agents) demonstrate the piperidin-4-ol scaffold’s versatility across disease areas, from psychiatry to oncology .

Biological Activity

1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C20H21ClN2O. Its structure features an indole moiety linked to a piperidine ring, which is known for various therapeutic properties.

Antibacterial Activity

Research indicates that derivatives of piperidine, including the compound , exhibit notable antibacterial properties. In vitro studies have demonstrated effective inhibition against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Salmonella typhiModerate activity
Bacillus subtilisModerate to strong activity

These findings suggest that the presence of halogen substituents on the phenyl ring enhances the antibacterial efficacy of piperidine derivatives .

Antifungal Activity

The compound has also shown antifungal properties, particularly against Candida species. The antifungal activity was assessed through various assays, revealing MIC values comparable to established antifungal agents.

Anticancer Potential

Recent studies have explored the anticancer potential of piperidine derivatives, including this compound. For instance, cytotoxicity assays conducted on FaDu hypopharyngeal tumor cells revealed that the compound induced apoptosis more effectively than some reference drugs .

The biological activities of this compound can be attributed to its interaction with specific biological targets:

  • Inhibition of Enzymes : The compound exhibits inhibitory effects on acetylcholinesterase (AChE) and urease, suggesting its potential as a therapeutic agent in neurodegenerative diseases and gastrointestinal disorders.
  • Binding Affinity : Docking studies have indicated strong binding interactions with target proteins, enhancing its pharmacological profile .

Case Studies

Several case studies highlight the efficacy of this compound in different biological contexts:

  • Study on Antibacterial Activity : A study evaluated the antibacterial effects of various piperidine derivatives, including this compound, against multi-drug resistant strains. The results showed significant inhibition, particularly in strains resistant to conventional antibiotics.
  • Anticancer Study : In another study, the compound was tested against several cancer cell lines, demonstrating a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .

Q & A

What are the optimal synthetic routes for 1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol, and how do reaction conditions influence yield?

Basic Research Focus
The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated method involves reacting bromomethyl intermediates (e.g., 4-(4-chlorobenzyl)-4-hydroxypiperidine) with indole derivatives under reflux in acetonitrile with K₂CO₃ and KI as catalysts. Yields are highly dependent on the stoichiometry of the amine (indole derivative) and the bromomethyl precursor, with typical yields ranging from 48% to 87% . Post-synthesis purification via column chromatography (5% methanol in dichloromethane) and salt formation (e.g., oxalate salts using oxalic acid in ethyl acetate) improves crystallinity and stability .

How can conflicting spectroscopic data (e.g., NMR, IR) for this compound be resolved to confirm structural integrity?

Advanced Research Focus
Conflicting spectral data can be resolved using advanced NMR techniques such as 1,1-ADEQUATE experiments for long-range carbon-proton coupling analysis, supplemented by X-ray crystallography for unambiguous confirmation of stereochemistry. For example, the oxalate salt form of analogous piperidin-4-ol derivatives has been structurally validated via single-crystal X-ray diffraction, revealing key hydrogen-bonding networks (e.g., C–H···O/N interactions) that stabilize the crystal lattice .

What strategies are effective in improving the solubility of this compound for in vitro pharmacological assays?

Basic Research Focus
Salt formation (e.g., oxalate, hydrochloride) significantly enhances aqueous solubility. For instance, oxalate salts of similar piperidin-4-ol derivatives exhibit improved solubility in polar solvents like water or ethanol, facilitating in vitro assays . Co-solvent systems (e.g., DMSO/PBS mixtures) or lipid-based nanoemulsions can also mitigate solubility limitations while maintaining bioactivity .

How does the spatial arrangement of substituents impact dopamine D2 receptor binding affinity?

Advanced Research Focus
The 4-chlorobenzyl group at the piperidine-4-ol position and the indol-3-ylmethyl moiety are critical for D2 receptor antagonism. Molecular docking studies of analogous compounds suggest that the chlorobenzyl group engages in hydrophobic interactions with receptor subpockets, while the indole nitrogen participates in hydrogen bonding. Modifications to the benzyl group (e.g., 4-iodo or 4-bromo substitutions) reduce affinity due to steric hindrance or altered electronic profiles .

What analytical techniques are critical for assessing purity (>99%) in preclinical development?

Basic Research Focus
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and LC-MS are standard for purity assessment. Orthogonal methods like differential scanning calorimetry (DSC) can detect polymorphic impurities, while elemental analysis validates stoichiometric consistency. For example, batches of this compound with >99% purity were confirmed via HPLC retention time alignment and mass spectral fragmentation patterns matching theoretical values .

How do electronic effects of the 4-chlorobenzyl group influence metabolic stability in hepatic microsome models?

Advanced Research Focus
The electron-withdrawing chlorine atom on the benzyl group reduces oxidative metabolism by cytochrome P450 enzymes. In vitro microsome assays for structurally related compounds show that halogenated benzyl derivatives exhibit longer half-lives (t₁/₂ > 60 min) compared to non-halogenated analogs (t₁/₂ < 20 min). This stability is attributed to decreased susceptibility to CYP3A4-mediated dealkylation .

What crystallographic parameters define the stability of salt forms of this compound?

Advanced Research Focus
X-ray diffraction studies of oxalate salts reveal intermolecular hydrogen bonds (e.g., O–H···O between the hydroxyl group and oxalate ions) and van der Waals interactions between aromatic rings. For example, the oxalate salt of 1-((1H-indol-3-yl)methyl)-4-(4-iodophenyl)piperidin-4-ol forms a monoclinic crystal system (space group P2₁/c) with unit cell dimensions a = 12.3 Å, b = 9.8 Å, c = 14.2 Å, and β = 105.7°, stabilizing the lattice .

How can enantiomeric impurities in the synthetic product be detected and quantified?

Advanced Research Focus
Chiral HPLC using columns like Chiralpak IA or IB with hexane/isopropanol mobile phases can resolve enantiomers. For instance, enantiomeric excess (>98%) of analogous piperidin-4-ol derivatives was confirmed using a Chiralpak IB column (flow rate: 1 mL/min, λ = 220 nm), with retention times differing by 2–3 minutes for R and S forms .

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